molecular formula C7H7NO2S B6155855 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid CAS No. 1542332-02-4

1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No. B6155855
CAS RN: 1542332-02-4
M. Wt: 169.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid is a compound that contains a thiazole ring and a cyclopropane ring . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives .

Scientific Research Applications

Anticancer Research

1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their activity against cancer cells. Combining it with known selective EGFR inhibitors (such as Erlotinib, Lapatinib, and Gefitinib) could enhance its efficacy .

Insecticidal Agents

Esters derived from 1,1-cyclopropane dicarboxylic acid are important insecticidal agents. In this context, 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid derivatives have been prepared and studied for their insecticidal properties .

Hybrid Drug Discovery

The synthesis of hybrid architectures—combining two or more bioactive scaffolds—is a powerful approach in drug discovery. Researchers explore the potential of 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid as part of novel hybrid structures for drug development .

Antibacterial Activity

N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives, including those based on this compound, have been screened for in vitro antibacterial activity against bacteria such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid involves the synthesis of the thiazole ring followed by the cyclopropane ring and finally the carboxylic acid group.", "Starting Materials": [ "2-bromoacetophenone", "thiourea", "sodium hydroxide", "chloroacetyl chloride", "cyclopropane", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(thiazol-4-yl)acetophenone by reacting 2-bromoacetophenone with thiourea in the presence of sodium hydroxide.", "Step 2: Synthesis of 1-(1,3-thiazol-4-yl)cyclopropane by reacting 2-(thiazol-4-yl)acetophenone with chloroacetyl chloride and cyclopropane in the presence of sodium borohydride.", "Step 3: Synthesis of 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid by hydrolyzing 1-(1,3-thiazol-4-yl)cyclopropane with sulfuric acid followed by neutralization with sodium bicarbonate and isolation of the carboxylic acid product." ] }

CAS RN

1542332-02-4

Product Name

1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C7H7NO2S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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